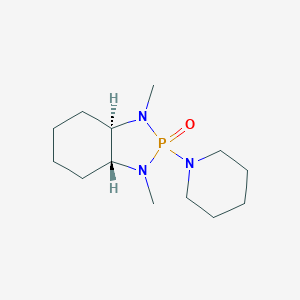

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

フィチン酸十二ナトリウム塩水和物は、いくつかの方法で調製できます。

化学反応の分析

フィチン酸十二ナトリウム塩水和物は、さまざまな化学反応を起こします。

キレート化: これは、多価金属イオンを強くキレート化して安定な錯体を形成します.

酵素阻害: これは、キサンチンオキシダーゼの酵素活性を阻害し、尿酸とスーパーオキシドの形成を減少させます.

酸化と還元: この化合物は、活性酸素種を還元することにより抗酸化特性を示します.

これらの反応で使用される一般的な試薬と条件には、中和のための水酸化ナトリウムとキレート化のためのさまざまな金属イオンが含まれます。 形成される主要な生成物は、安定な金属フィチン酸塩錯体です 。

科学研究への応用

フィチン酸十二ナトリウム塩水和物は、幅広い科学研究への応用を持っています。

科学的研究の応用

Phytic acid dodecasodium salt hydrate has a wide range of scientific research applications:

作用機序

フィチン酸十二ナトリウム塩水和物は、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

フィチン酸十二ナトリウム塩水和物は、次のような他の類似化合物と比較できます。

フィチン酸カルシウム: これもフィチン酸の塩であり、金属イオンをキレート化しますが、溶解性特性が異なります.

フィチン酸: 親化合物であり、そのナトリウム塩に比べて溶解度が低く、安定性が劣ります.

イノシトールヘキサホスフェート: 類似の化合物であり、同様のキレート化特性を持ちますが、生物学的活性は異なります.

生物活性

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide, also known by its CAS number 161390-52-9, is a phosphole compound that has garnered interest in various fields of biological and medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N3OP, with a molecular weight of approximately 271.34 g/mol. The structure features a piperidine ring and a phosphole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N3OP |

| Molecular Weight | 271.34 g/mol |

| CAS Number | 161390-52-9 |

| Purity | ≥95% |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that could mitigate oxidative stress in cellular systems.

- Neuroprotective Effects : The presence of the piperidine ring is associated with neuroprotective effects in various in vitro models. This suggests potential applications in neurodegenerative diseases.

- Anticancer Potential : Some studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate specific mechanisms and efficacy.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized to interact with various cellular pathways:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage and inflammation.

- Modulation of Neurotransmitter Systems : The piperidine moiety might influence neurotransmitter levels or receptor activity in the brain.

Study on Antioxidant Activity

In a study examining the antioxidant properties of various phosphole derivatives, this compound demonstrated significant free radical scavenging activity compared to control compounds. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.

Neuroprotective Effects in Animal Models

A recent animal study investigated the neuroprotective effects of this compound in models of induced neurotoxicity. Results indicated that administration led to improved cognitive function and reduced neuronal damage compared to untreated controls. The findings support further exploration into its use for treating neurodegenerative disorders such as Alzheimer's disease.

特性

IUPAC Name |

(3aR,7aR)-1,3-dimethyl-2-piperidin-1-yl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole 2-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N3OP/c1-14-12-8-4-5-9-13(12)15(2)18(14,17)16-10-6-3-7-11-16/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDAVWNADMBKGB-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCC2N(P1(=O)N3CCCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCCC[C@H]2N(P1(=O)N3CCCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N3OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441840 |

Source

|

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161390-52-9 |

Source

|

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。